molecular formula C14H19NO B12308389 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one

1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one

Katalognummer: B12308389
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: ASZJJSYYOZMGKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one typically involves the reaction of 4-(chloromethyl)benzyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and ethanone moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    1-{4-[(Piperidin-1-yl)methyl]phenyl}ethan-1-one: Similar structure but with a different substitution pattern on the piperidine ring.

    1-{4-[(Piperidin-3-yl)methyl]phenyl}ethan-1-one: Another structural isomer with the piperidine ring attached at a different position.

    1-{4-[(Piperidin-2-yl)methyl]phenyl}ethan-1-one: Similar compound with the piperidine ring attached at the second position.

Uniqueness: 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

1-[4-(piperidin-4-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C14H19NO/c1-11(16)14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3

InChI-Schlüssel

ASZJJSYYOZMGKP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)CC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.